Cas no 75-75-2 (Methanesulfonic acid)

L'acido metansolfonico (MSA) è un acido organico forte con formula chimica CH₃SO₃H, ampiamente utilizzato in sintesi organica, elettrochimica e come catalizzatore. Presenta elevata stabilità termica e chimica, resistendo alla decomposizione anche ad alte temperature. A differenza di acidi minerali come l'acido solforico, è meno corrosivo verso i metalli, riducendo il rischio di danni alle apparecchiature. La sua solubilità in acqua e solventi organici lo rende versatile in diverse applicazioni industriali. Inoltre, è biodegradabile, offrendo un profilo ambientale più favorevole rispetto ad altri acidi forti. Viene impiegato nella produzione di farmaci, biocidi e come elettrolita nelle batterie a flusso.
Methanesulfonic acid structure
Methanesulfonic acid structure
Product Name:Methanesulfonic acid
Numero CAS:75-75-2
MF:CH4O3S
MW:96.1
MDL:MFCD00007518
CID:34017
PubChem ID:6395
Update Time:2025-11-01

Methanesulfonic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanesulfonic acid
    • MSA
    • Methanesulfonicacidaqsoln
    • Methanesulphonic acid
    • Methylsulfonic Acid
    • Mesic acid
    • Methanesulfonic Acid [for HPLC]
    • Sulfomethane
    • Alkanesulfonic acid
    • Methanesulfonicacid
    • Methane Sulfonic Acid
    • NSC3718
    • CCRIS 2783
    • methansulfonic acid
    • Methansulfonsaeure
    • NCGC00258626-01
    • EINECS 200-898-6
    • Mesylate
    • NSC-3718
    • NCGC00248914-01
    • CHEMBL3039600
    • UNII-12EH9M7279
    • Methanesulfonic acid, 99.5%
    • DTXCID806422
    • M0093
    • NSC 3718
    • CH3SO3H
    • EC 200-898-6
    • CHEBI:27376
    • Z281776238
    • Alkanesulfonate
    • Q414168
    • methylsulphonic acid
    • LACTIC ACID(DL)
    • methansulphonic acid
    • Methanesulfonic acid, >=99.0%, ReagentPlus(R)
    • Kyselina methansulfonova
    • Aliphatic sulfonate
    • A934985
    • methane sulphonic acid
    • methanesulphonic-acid-
    • methyl sulfonic acid
    • MsOH
    • WLN: WSQ1
    • F1908-0093
    • Kyselina methansulfonova [Czech]
    • Methanesulfonic acid, >=99.0%
    • METHANESULFONIC ACID [II]
    • AT25153
    • Methanesulfonic acid, Vetec(TM) reagent grade, 98%
    • metanesulfonic acid
    • DB-075013
    • ammoniummethanesulfonate
    • METHANESULFONIC ACID [MI]
    • InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
    • Mesylic acid
    • J-521696
    • 75-75-2
    • MFCD00007518
    • H3CSO3H
    • Methanesulfonic acid, for HPLC, >=99.5% (T)
    • BRN 1446024
    • Methanesulfonic Acid (CH3SO3H)
    • J1.465F
    • CAS-75-75-2
    • methane-sulfonic acid
    • Tox21_201073
    • EN300-29198
    • Methanesulfonic acid, anhydrous
    • AI3-28532
    • BP-12823
    • NS00004472
    • STL264182
    • Methanesulfonic acid, HPLC grade
    • CH3SO2OH
    • DTXSID4026422
    • 4-04-00-00010 (Beilstein Handbook Reference)
    • Methanesulfonic acid solution
    • METHANESULFONIC ACID [HSDB]
    • methyl-sulfonic acid
    • MeSO3H
    • M2059
    • AKOS009146947
    • HSDB 5004
    • METHANESULFONIC ACID (II)
    • CH4O3S
    • 12EH9M7279
    • 03S
    • MDL: MFCD00007518
    • Inchi: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
    • Chiave InChI: AFVFQIVMOAPDHO-UHFFFAOYSA-N
    • Sorrisi: CS(=O)(=O)O
    • BRN: 1446024

Proprietà calcolate

  • Massa esatta: 95.98810
  • Massa monoisotopica: 79.993
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 5
  • Conta legami ruotabili: 0
  • Complessità: 92.6
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: -0.9
  • Superficie polare topologica: 56.5A^2

Proprietà sperimentali

  • Colore/forma: Liquido oleoso incolore o leggermente marrone, solido a bassa temperatura.
  • Densità: 1.319 g/mL at 25 °C
  • Punto di fusione: 17-19 °C (lit.)
  • Punto di ebollizione: 167 °C/10 mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 372,2 ° f< br / >Celsius: 189 ° C< br / >
  • Indice di rifrazione: n20/D 1.416
  • Solubilità: water: soluble1,000 g/L at 20°C
  • Coefficiente di ripartizione dell'acqua: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
  • Stabilità/Periodo di validità: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
  • PSA: 62.75000
  • LogP: 0.58480
  • Merck: 5954
  • Pressione di vapore: <1 mmHg ( 20 °C)
  • Sensibilità: Light Sensitive & Hygroscopic
  • pka: -2.6(at 25℃)
  • Colore/forma: 70 wt. % in H2O
  • Solubilità: È solubile in acqua, alcool ed etere, insolubile in alcani, benzene, toluene, ecc., non si decompone in acqua bollente e nella liscivia calda ed ha un forte effetto corrosivo su ferro metallico, rame e piombo.

Methanesulfonic acid Informazioni sulla sicurezza

  • Simbolo: GHS05
  • Prompt:pericoloso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H314
  • Dichiarazione di avvertimento: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501
  • Numero di trasporto dei materiali pericolosi:UN 3265 8/PG 2
  • WGK Germania:1
  • Codice categoria di pericolo: 21/22-34
  • Istruzioni di sicurezza: S26-S36-S45-S1/2-S36/37/39
  • RTECS:PB1140000
  • Identificazione dei materiali pericolosi: C
  • Gruppo di imballaggio:III
  • Livello di pericolo:8
  • Classe di pericolo:8
  • PackingGroup:III
  • TSCA:Yes
  • Condizioni di conservazione:2-8°C
  • Termine di sicurezza:8
  • Gruppo di imballaggio:III
  • Frasi di rischio:R34

Methanesulfonic acid Dati doganali

  • CODICE SA:2904100000
  • Dati doganali:

    Codice doganale cinese:

    2904100000

    Panoramica:

    2904100000 Derivati contenenti solo gruppi solfosi e loro sali ed esteri etilici. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2904100000 derivati contenenti solo gruppi solfosi, loro sali e esteri etilici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Methanesulfonic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
152800-25g
Methanesulphonic acid
75-75-2 99%
25g
£15.00 2022-02-28
Fluorochem
152800-500g
Methanesulphonic acid
75-75-2 99%
500g
£25.00 2022-02-28
Fluorochem
152800-1kg
Methanesulphonic acid
75-75-2 99%
1kg
£43.00 2022-02-28
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0681600335- 100ml(玻瓶)
Methanesulfonic acid
75-75-2 98%
100ml
¥ 88.9 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0681600324- 500ml(玻瓶)
Methanesulfonic acid
75-75-2 98%
500ml
¥ 258.8 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0681600305- 4L(玻瓶)
Methanesulfonic acid
75-75-2 98%
4l
¥ 1,470.6 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0681600024- 500ml(玻瓶)
Methanesulfonic acid
75-75-2 98%
500ml
¥ 247.1 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0681600235- 100ml(玻瓶)
Methanesulfonic acid
75-75-2
100ml
¥ 118.8 2021-05-18
Apollo Scientific
OR322096-100g
Methanesulfonic acid
75-75-2 99%
100g
£25.00 2025-02-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
8060220005
Methanesulfonic acid
75-75-2 for synthesis
5ML
¥117.24 2022-02-23

Methanesulfonic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637]
Cui, J. Jean; McTigue, Michele; Nambu, Mitchell; Tran-Dube, Michelle; Pairish, Mason; et al, Journal of Medicinal Chemistry, 2012, 55(22),

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Methanol ,  Water ;  2 h, 5 °C; 5 h, 5 °C → 60 °C
Riferimento
A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate
Tian, Qingping; Cheng, Zhigang; Yajima, Herbert M.; Savage, Scott J.; Green, Keena L.; et al, Organic Process Research & Development, 2013, 17(1), 97-107

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: 2-Methyltetrahydrofuran ;  60 min, 25 °C; 1 h, 25 °C
Riferimento
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
Anonymous, IP.com Journal, 2011, 11,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ;  rt; 1 h, rt
Riferimento
Synthesis of dabigatran etexilate mesylate
Cheng, Qingfang; et al, Zhongguo Xinyao Zazhi, 2012, 21(1), 88-91

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Acetone ;  rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ;  20 min, 35 - 40 °C
Riferimento
Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate
Anonymous, IP.com Journal, 2012, 12,

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ,  Water ;  10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol ,  Ethyl acetate ;  3 - 4 h, 25 - 30 °C
Riferimento
An improved process for preparation of dabigatran etexilate mesylate
Sharif, S. D. Khasim; et al, Asian Journal of Chemistry, 2017, 29(6), 1253-1257

Metodo di produzione 7

Condizioni di reazione
1.1 1 h, 0 °C
Riferimento
Synthesis and antifungal activity of the novel triazole compounds
Yu, Shichong; et al, MedChemComm, 2013, 4(4), 704-708

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Solvents: 1,2-Dichloroethane ;  rt
1.3 Catalysts: Cetrimide ;  5 h, rt
1.4 Solvents: Ethyl acetate ;  rt → 10 °C
1.5 Solvents: Ethyl acetate ;  1 h, 10 °C
Riferimento
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Toluene ;  3 h, 80 °C
Riferimento
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
Zhao, Qing-Jie; et al, Chemistry & Biodiversity, 2007, 4(7), 1472-1479

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
Riferimento
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
Jiang, Zhigan; et al, European Journal of Medicinal Chemistry, 2014, 82, 490-497

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
Riferimento
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
Wu, Shanchao; et al, ChemMedChem, 2014, 9(12), 2639-2646

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
Riferimento
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
Riferimento
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
Liang, Shuang; et al, Journal of Medical Colleges of PLA, 2004, 19(3), 142-145

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Potassium carbonate
Riferimento
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
Liang, Shuang; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(2), 71-75

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dichloromethane ;  15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Toluene ;  3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
Riferimento
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
Zhu, Panhu; et al, Journal of Medicinal Chemistry, 2023, 66(11), 7497-7515

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
Riferimento
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Isopropanol ;  12 h, rt
2.1 Solvents: Water ;  rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ;  rt → 0 °C
3.3 Solvents: Acetonitrile ;  0 - 5 °C
Riferimento
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Metodo di produzione 20

Condizioni di reazione
Riferimento
Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer
Cui, J. Jean; McTigue, Michele; Nambu, Mitchell; Tran-Dube, Michelle; Pairish, Mason; et al, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109

Metodo di produzione 21

Condizioni di reazione
1.1 Solvents: 1-Butanol ;  rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
Riferimento
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
Anonymous, IP.com Journal, 2012, 12,

Metodo di produzione 22

Condizioni di reazione
1.1 Solvents: Acetone ,  Ethyl acetate ;  rt; 2 h, rt
Riferimento
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
Devarasetty, Sitaramaiah; et al, Pharma Chemica, 2018, 10(4), 127-148

Metodo di produzione 23

Condizioni di reazione
Riferimento
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
Riferimento
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Metodo di produzione 25

Condizioni di reazione
1.1 1 h, 0 °C
Riferimento
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
Yu, Shichong; et al, Archives of Pharmacal Research, 2013, 36(10), 1215-1222

Metodo di produzione 26

Condizioni di reazione
1.1 1 h, 0 °C
Riferimento
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
Yu, Shichong; et al, RSC Advances, 2013, 3(32), 13486-13490

Metodo di produzione 27

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ;  1 h, 0 °C
Riferimento
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
Chai, Xiaoyun; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1811-1814

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Cetrimide Solvents: Toluene ,  Water ;  3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ;  1 h, 0 °C
Riferimento
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
Heravi, Majid M.; et al, Heterocyclic Communications, 2005, 11(1), 19-22

Metodo di produzione 29

Condizioni di reazione
1.1 Catalysts: Cetrimide Solvents: Toluene ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 Solvents: Ethyl acetate ;  1 h, 0 °C
Riferimento
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

Metodo di produzione 30

Condizioni di reazione
1.1 Catalysts: Aluminum chloride
1.2 Reagents: Sodium bicarbonate
1.3 -
1.4 -
Riferimento
Synthesis and antifungal activity of triazole derivatives
Hu, Xiaoyan; et al, Huaxue Yanjiu Yu Yingyong, 2010, 22(12), 1573-1577

Metodo di produzione 31

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, 60 °C
1.2 1.5 h, 0 °C
Riferimento
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
Zhang, Zhiqiang; et al, Yaoxue Fuwu Yu Yanjiu, 2016, 16(2), 94-97

Metodo di produzione 32

Condizioni di reazione
1.1 Solvents: Toluene
Riferimento
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
Blokhina, Svetlana V.; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 40,

Metodo di produzione 33

Condizioni di reazione
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ;  rt → 0 °C
2.3 Solvents: Acetonitrile ;  0 - 5 °C
Riferimento
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

Metodo di produzione 34

Condizioni di reazione
1.1 Catalysts: Aluminum chloride ;  5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ;  3 h, 60 °C
3.2 1 h, 0 °C
Riferimento
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Zhou, Yu; et al, Dier Junyi Daxue Xuebao, 2011, 32(7), 754-758

Metodo di produzione 35

Condizioni di reazione
1.1 Solvents: Ethanol ;  24 h, 25 - 35 °C
Riferimento
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease
Nirogi, Ramakrishna ; Shinde, Anil; Kambhampati, Rama Sastry; Mohammed, Abdul Rasheed; Saraf, Sangram Keshari; et al, Journal of Medicinal Chemistry, 2017, 60(5), 1843-1859

Metodo di produzione 36

Condizioni di reazione
1.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
1.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Metodo di produzione 37

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Metodo di produzione 38

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ;  cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
Riferimento
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

Metodo di produzione 39

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Metodo di produzione 40

Condizioni di reazione
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ;  cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ;  cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
Riferimento
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

Metodo di produzione 41

Condizioni di reazione
1.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Metodo di produzione 42

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  15 - 30 min, rt
1.2 Solvents: Water ;  3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ;  3 h, reflux
2.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ;  5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Methanesulfonic acid Raw materials

Methanesulfonic acid Preparation Products

Methanesulfonic acid Fornitori

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:75-75-2)
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Suzhou Senfeida Chemical Co., Ltd
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Audited Supplier Fornitore verificato
(CAS:75-75-2)Methanesulfonic acid
Numero d'ordine:LE455;LE13645;LE8311735
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Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:38
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Methanesulfonic acid Spettrogramma

13C NMR
13C NMR
GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
(CAS:75-75-2)
SFD624
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:75-75-2)Methanesulfonic acid
sfd8017
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email